Bimolane is identified by the Chemical Abstracts Service registry number 74550-97-3. It is categorized as an antineoplastic agent due to its ability to interfere with cancer cell proliferation. The compound has been linked to leukemogenic effects, raising concerns about its safety profile in long-term use .
The synthesis of Bimolane involves multiple steps, starting from the preparation of its core structure. While the exact synthetic routes are proprietary and not extensively published, general methods include:
Industrial production mirrors laboratory methods but on a larger scale, emphasizing quality control to maintain the stability of the final product.
Bimolane's molecular structure features a bis(2,6-dioxopiperazine) framework. Key aspects include:
The three-dimensional conformation of Bimolane allows it to effectively interact with topoisomerase II, which is essential for its mechanism of action .
Bimolane participates in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride serves as a reducing agent. The products formed depend on the specific conditions and reagents employed .
The primary mechanism through which Bimolane exerts its effects is by inhibiting topoisomerase II. This inhibition leads to several downstream effects:
In vitro studies have demonstrated that Bimolane inhibits topoisomerase II activity at concentrations as low as 100 µM when using certain DNA substrates .
Bimolane exhibits various physical and chemical properties that influence its behavior and applications:
These properties are critical for its formulation in pharmaceutical applications .
Bimolane has several scientific applications:
Despite its therapeutic potential, the leukemogenic risk associated with Bimolane necessitates careful consideration in clinical use .
Bimolane (chemical name: 1,2-bis(4-morpholinomethyl-3,5-dioxopiperazinyl)ethane; CAS 74550-97-3) emerged in the late 1970s and early 1980s as an investigational anticancer agent developed primarily in China. Early pharmacological studies demonstrated its efficacy against murine tumors, including Lewis lung carcinoma and sarcoma 180, through suppression of tumor growth and metastasis [1]. By 1980, Chinese researchers had published foundational studies in Acta Pharmaceutica Sinica and Kexue Tongbao detailing its novel mechanism distinct from classical alkylating agents or antimetabolites [1]. This preclinical work positioned bimolane within traditional cancer therapeutics as a synthetic chemotherapeutic drug with a distinctive mode of action [10].
Clinically, bimolane gained initial adoption for non-oncological conditions, particularly psoriasis, reflecting its immunomodulatory properties. Its repurposing for oncology was driven by observed cytotoxic effects on rapidly proliferating cells. However, clinical deployment revealed bimolane’s association with therapy-related leukemias (t-AML), characterized by balanced chromosomal translocations such as t(8;21) and t(15;17) – hallmarks of topoisomerase II inhibitor toxicity [2]. This adverse outcome precipitated stricter usage protocols and stimulated research into its molecular mechanisms. Despite its decline in Western medicine, bimolane remains a structurally significant compound for studying bis(2,6-dioxopiperazine) pharmacology [5].
Table 1: Key Milestones in Bimolane Development
Year | Development Phase | Key Findings/Applications | Reference Source |
---|---|---|---|
1980 | Preclinical Studies | Demonstrated antitumor activity against murine models (Lewis lung carcinoma, sarcoma 180) | [1] |
1980s | Clinical Adoption | Used for psoriasis and uveitis in China; later explored for leukemia and lymphoma | [2] [5] |
1992 | Toxicity Identification | Linked to therapy-related AML with t(8;21) and t(15;17) translocations | [2] |
1997 | Mechanistic Confirmation | Identified as topoisomerase II inhibitor in vitro | [2] [3] |
2013 | Degradation Studies | Demonstrated conversion to ICRF-154 as primary bioactive form | [5] |
Bimolane belongs to the bis(2,6-dioxopiperazine) class of small molecules, sharing a core pharmacophore with razoxane (ICRF-159), ICRF-154, ICRF-187 (dexrazoxane), and ICRF-193 [4] [9]. This class features two dioxopiperazine rings connected by a linker. Bimolane’s structure (C~20~H~32~N~6~O~6~; MW 452.5 g/mol) incorporates morpholinomethyl groups at the N-positions of each piperazine ring, connected by an ethylene bridge – a modification designed to enhance cellular uptake and stability [7] [10]. Despite these modifications, mass spectrometry analyses revealed that pharmaceutical-grade bimolane frequently contains ICRF-154 (bis-dioxopiperazine without morpholine) as an impurity, and degrades to it under physiological conditions [5].
Functionally, bis(2,6-dioxopiperazine)s are catalytic inhibitors of DNA topoisomerase II (topo II), contrasting with "poisons" like etoposide that stabilize DNA-enzyme cleavage complexes. They interfere with the ATP-dependent re-ligation step of the topo II catalytic cycle, trapping the enzyme in a closed-clamp conformation and preventing DNA strand passage [4] [9]. This mechanism suppresses topo II’s decatenation activity, essential for chromosome segregation. Comparative studies show bimolane inhibits human topo II at concentrations ≥100 μM using plasmid DNA (pBR322) substrates, requiring higher doses (1.5 mM) for kinetoplast DNA (kDNA) due to differential enzyme binding affinities [2] [3]. Its inhibitory potency is lower than ICRF-193 (50% inhibition at 2 μM) but mechanistically congruent [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7